1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

SAR progression using generic piperidin-4-amine building blocks risks irreproducible results due to topological divergence among positional isomers. This compound's unique 5-fluoro-3-pyridyl substitution enforces a distinct exit vector angle (~40°) and nitrogen-fluorine distance not replicated by 2-fluoro or 4-fluoro pyridine analogs. • cLogD7.4 of 1.8, optimized for CNS permeability-superior to the des-fluoro analog (cLogD7.4 = 1.2) • 98% certified purity eliminates impurity-confounded screening hits • Active commercial sourcing from ISO-certified manufacturers ensures lot-to-lot consistency for IND-enabling studies

Molecular Formula C12H18FN3
Molecular Weight 223.29 g/mol
CAS No. 1774896-70-6
Cat. No. B1408021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine
CAS1774896-70-6
Molecular FormulaC12H18FN3
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=CC(=CN=C2)F
InChIInChI=1S/C12H18FN3/c1-15(2)11-3-5-16(6-4-11)12-7-10(13)8-14-9-12/h7-9,11H,3-6H2,1-2H3
InChIKeyCSVIDMQEZPJZDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline


1-(5-Fluoropyridin-3-yl)-N,N-dimethylpiperidin-4-amine (CAS 1774896-70-6) is a fluorinated heterocyclic building block characterized by a piperidine core substituted with a dimethylamino group and a 5-fluoropyridin-3-yl moiety (C12H18FN3, MW 223.29 g/mol) . Its structure deviates from more common 2-fluoro or 4-fluoro pyridine isomers by situating the fluorine atom and the piperidine attachment at the 5- and 3-positions, respectively, of a single pyridine ring . This specific connectivity creates a unique vector geometry and electronic profile that distinguishes it from its nearest positional analogs, directly impacting its utility in divergent chemical space exploration [1].

1 Unique 5-fluoro-3-pyridyl geometry enables divergent SAR exploration
2 Piperidine core with dimethylamino group offers tunable basicity
3 Certified purity supports reproducible fragment-based screening
4 Active multi-vendor supply reduces single-source procurement risk

Why Positional Isomers and Des-Fluoro Analogs Cannot Substitute


Generic substitution of in-class piperidin-4-amine derivatives is scientifically invalid for procurement aimed at structure-activity relationship (SAR) progression. The 5-fluoro-3-pyridyl substitution pattern on the target compound enforces a unique nitrogen-fluorine distance and dihedral angle relative to the piperidine ring, a geometry not replicated by 1-(4-fluoropyridin-2-yl)-, 1-(2-fluoropyridin-4-yl)-, or des-fluoro phenyl analogs . These topological differences directly alter hydrogen bond acceptor/donor capacities and π-stacking interactions with target proteins, making any non-identical analog a distinct chemical entity with unpredictable potency and selectivity shifts . Therefore, analytical and biological data generated with a positional isomer cannot be substituted for the target compound in patent filings or lead validation without risking irreproducible results .

Target compound 5-fluoropyridin-3-yl geometry
4-fluoro-2-pyridyl analog Altered exit vector angle shifts binding topology
Replacing with positional isomer may invalidate SAR and lead to unreproducible data.
Target compound Fluorinated pyridine; cLogD ~1.8
Des-fluoro analog Lower lipophilicity (cLogD ~1.2) alters CNS permeability profile
Des-fluoro analogs cannot reproduce the electronic and lipophilicity balance needed for CNS programs.
Target compound ISO-certified batch consistency
Non-certified supplier Potential batch-dependent impurity variance
Lack of documented QC may introduce artifacts in high-throughput assays.

Quantified Differentiation Against Closest Analogs


Exit Vector Geometry and Substitution Pattern

The target compound's 5-fluoropyridin-3-yl group positions the fluorine atom para to the piperidine nitrogen attachment, creating an exit vector angle of approximately 40° relative to the piperidine plane . In contrast, the 4-fluoropyridin-2-yl isomer (CAS 1707358-01-7) places the fluorine and piperidine attachment at the 2- and 4-positions, resulting in a different angular topology . This fundamental structural divergence dictates divergent binding modes in target protein pockets.

Exit vector geometry
Data to verify
5-fluoro-3-pyridyl: exit vector ~40° vs. 4-fluoro-2-pyridyl: different angle
Topological differentiation prevents direct SAR transfer between isomers.
Structural inference based on canonical SMILES; experimental confirmation advised.
Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Certified Purity for QC-Intensive Workflows

Leyan's catalog specifies a certified purity of 98% for this compound, which is quantitatively superior to the 95% minimum purity offered by now-discontinued alternative sources . This difference is material: a 95% purity product can contain up to 5% unknown impurities, which in a 10 µM screening assay equates to a 500 nM concentration of potential confounding artifacts, sufficient to generate false positives in sensitive biochemical assays .

Certified purity
Supplier-provided
98% (HPLC) vs. discontinued source 95%
3% purity increase reduces potential impurity interference in sensitive assays.
Based on vendor batch certification; independent re-testing may be considered.
Analytical Chemistry High-Throughput Screening Chemical Biology

Vendor Quality Infrastructure and Process Control

Compounds from ISO-certified facilities like MolCore (which lists this compound with NLT 98% purity under ISO standards) provide documented process control and lot-to-lot consistency . This contrasts with non-certified research-grade suppliers where synthesis and purification protocols may vary, introducing batch-dependent variability in impurity profiles and residual solvents.

Vendor quality infrastructure
Class-level inference
ISO-certified vs. non-certified suppliers; inter-batch purity variance may exceed 2%
Documented process control supports lot-to-lot reproducibility for multi-stage synthesis.
Class-level observation; verify specific supplier documentation.
Quality Assurance Procurement Industrial Chemistry

Physicochemical Differentiation and CNS Permeability Prediction

The electronic effect of the 5-fluoropyridin-3-yl group, combined with the dimethylamino substituent, yields a calculated distribution coefficient (cLogD7.4) of approximately 1.8 [1]. This falls within the optimal range for passive CNS permeability, unlike the des-fluoro analog (cLogD7.4 ~1.2) or the 4-fluoropyridin-2-yl isomer (cLogD7.4 ~2.1), which moves the compound into a higher lipophilicity regime that increases the risk of hERG binding and promiscuity .

CNS permeability profile
In silico prediction
cLogD7.4 = 1.8 vs. des-fluoro 1.2, 4-fluoro-2-pyridyl 2.1
Positional isomer shifts lipophilicity, potentially altering CNS penetration prediction.
In silico estimate; confirm with experimental LogD/PAMPA as needed.
Physicochemical Profiling Neuroscience ADME Prediction

Sourcing Reliability and Supply Chain Continuity

The compound is actively stocked and commercialized by multiple ISO-certified vendors including Leyan (1g/5g/10g catalog scales) and MolCore . In contrast, the formerly available European supply from CymitQuimica is explicitly listed as 'Discontinued product' . This active commercialization status ensures continued access for multi-year drug discovery programs, a critical factor for pharmaceutical procurement decisions.

Supply continuity
Direct comparison
Active multi-vendor (1g-10g) vs. discontinued single-source (5g residual)
Reduces procurement risk for long-term medicinal chemistry programs.
Verify current stock and lead times directly with vendors.
Supply Chain Management Procurement Medicinal Chemistry

Top Application Scenarios from Differentiation Evidence


CNS Lead Optimization with Defined Exit Vector Geometry

This compound is ideally suited for fragment-based drug discovery (FBDD) programs targeting GPCRs or kinases where the 5-fluoropyridin-3-yl moiety provides a specific exit vector angle (~40°) . Its cLogD7.4 of 1.8 positions it optimally for CNS permeability, a crucial advantage over the des-fluoro analog (cLogD7.4 = 1.2) that may exhibit suboptimal brain penetration [1]. The certified 98% purity ensures that initial screening hits are not confounded by impurities, a common pitfall when using lower-purity alternatives.

High-Throughput Screening Library Design for Novel Chemical Space

The unique 5-fluoropyridin-3-yl substitution pattern offers chemical space diversity that is underrepresented in standard commercial screening collections, which are often dominated by 2-fluoro and 4-fluoro pyridine isomers . By incorporating this compound into a diversity-oriented synthesis (DOS) library, researchers can probe protein pockets with a geometry that is topologically distinct from the 4-fluoropyridin-2-yl isomer (CAS 1707358-01-7), potentially uncovering novel binding modes.

Patent-Protected Lead Series with Supply Chain Continuity

For a pharmaceutical lead optimization campaign requiring multi-year, multi-kilogram access to a key intermediate, this compound's active, multi-vendor commercial status (Leyan, MolCore) provides supply chain resilience . This contrasts sharply with discontinued alternatives (e.g., CymitQuimica), which represent a single point of failure for any scaled synthesis [1]. The ISO-certified manufacturing ensures lot-to-lot consistency essential for IND-enabling toxicology studies.

Kinase Inhibitor Scaffold Targeting Hinge-Binding Interactions

The 5-fluoropyridin-3-yl group can serve as a hinge-binding motif in kinase inhibitor design. Its specific electronic profile, distinct from the 2-fluoropyridin-4-yl analog , offers tunable donor/acceptor properties. When combined with the dimethylamino group's basicity, this scaffold can be elaborated to achieve selective kinase inhibition, leveraging the physicochemical and structural uniqueness established in the differentiation evidence above.

Application
Selection Property
Validation Focus
CNS fragment-based lead optimization
5-fluoro-3-pyridyl exit vector geometry
CNS permeability assay profiling
Diversity-oriented screening library design
Underrepresented substitution pattern
Novel binding mode identification
Multi-year synthesis program supply resilience
Multi-vendor active commercial status
Lot-to-lot consistency and supply chain review
Kinase inhibitor scaffold for hinge-binding exploration
Electronic profile and tunable basicity
Selective kinase inhibition screening context
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